

BAY-204: A Technical Guide to a Selective CSNK1 α Inhibitor

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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980

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Abstract

Casein Kinase 1 α (CSNK1 α), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including the Wnt/ β -catenin signaling pathway and cell cycle progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention. **BAY-204** is a potent, ATP-competitive, and selective inhibitor of CSNK1 α . This document provides a comprehensive technical overview of **BAY-204**, including its biochemical properties, mechanism of action, and methodologies for its evaluation. The information presented herein is intended to guide researchers in the utilization of **BAY-204** as a chemical probe to investigate CSNK1 α biology and as a potential starting point for drug discovery programs.

Introduction

BAY-204 has emerged from a tetrahydro-pyrrolopyridinone scaffold optimization program as a highly potent and selective inhibitor of Casein Kinase 1 α (CSNK1 α)^[1]. CSNK1 α is a critical negative regulator of the canonical Wnt signaling pathway, where it phosphorylates β -catenin, priming it for ubiquitination and subsequent proteasomal degradation. In several cancers, including acute myeloid leukemia (AML) and various solid tumors, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation. By inhibiting CSNK1 α , **BAY-204** is postulated to stabilize the β -catenin destruction complex, thereby suppressing Wnt signaling and exerting anti-tumor effects. Furthermore, CSNK1 α plays a role in cell cycle regulation, and

its inhibition can lead to cell cycle arrest. This guide details the available quantitative data, experimental protocols, and known signaling pathways associated with **BAY-204**.

Quantitative Data

The following tables summarize the known quantitative data for **BAY-204** and the closely related compound BAY-888.

Table 1: Compound Properties

Compound	Molecular Formula	Molecular Weight (g/mol)
BAY-204	C ₂₉ H ₂₆ F ₃ N ₅ O ₂	533.54
BAY-888	C ₂₈ H ₂₆ FN ₅ O ₂	483.54[2]

Table 2: In Vitro Potency

Compound	Target	IC ₅₀ (2 nM ATP)	IC ₅₀ (1 mM ATP)	IC ₅₀ (10 μM ATP)
BAY-204	CSNK1α	2 nM	12 nM	-
BAY-888	CSNK1α	-	63 nM[3]	4 nM[3]

Table 3: Kinase Selectivity

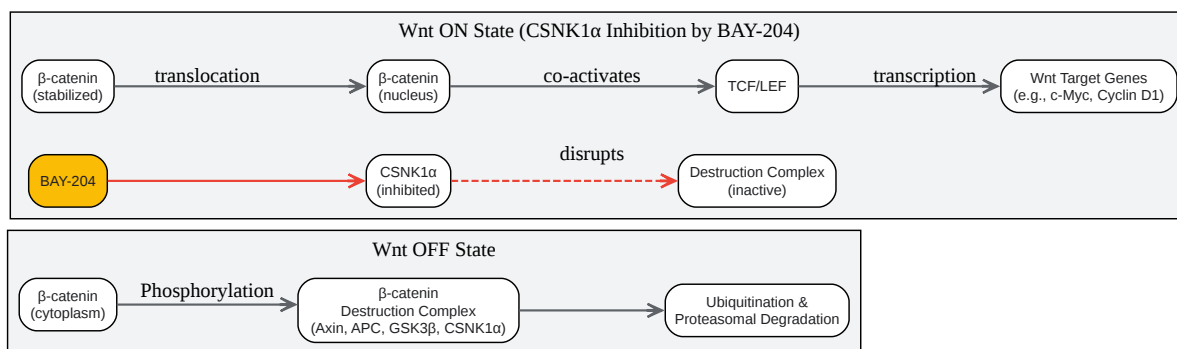
Compound	Kinase	IC ₅₀	Notes
BAY-888	CSNK1D	1.21 μM[3]	Data for BAY-204 is not publicly available.
BAY-888	EGFR (WT)	11.5-15.5 μM (@2 mM ATP)[3]	Data for BAY-204 is not publicly available.

A comprehensive kinome scan for **BAY-204** is not publicly available at the time of this writing.

Signaling Pathways

Wnt/ β -catenin Signaling Pathway

CSNK1 α is a key component of the β -catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 β (GSK3 β). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β -catenin, marking it for ubiquitination and degradation. Inhibition of CSNK1 α by **BAY-204** is expected to disrupt this process, leading to the suppression of Wnt signaling.

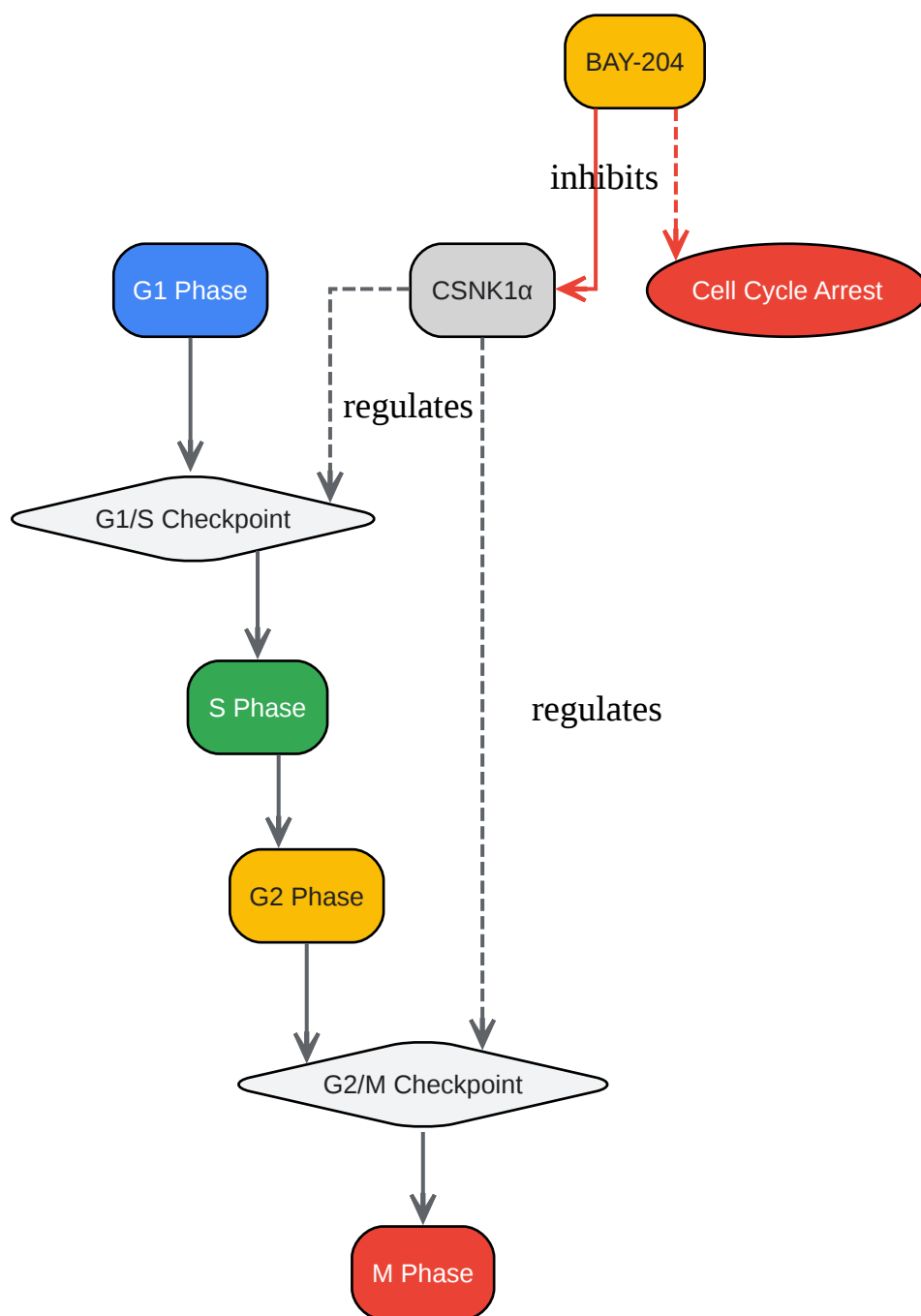


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Wnt/ β -catenin signaling and the effect of **BAY-204**.

Cell Cycle Regulation

CSNK1 α is also involved in the regulation of the cell cycle. Its inhibition can lead to cell cycle arrest, although the precise mechanisms are complex and may be cell-type dependent.



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Role of CSNK1α in cell cycle regulation.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of **BAY-204**. These are based on standard methodologies and should be optimized for specific experimental conditions.

CSNK1 α Biochemical Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of **BAY-204** against CSNK1 α .

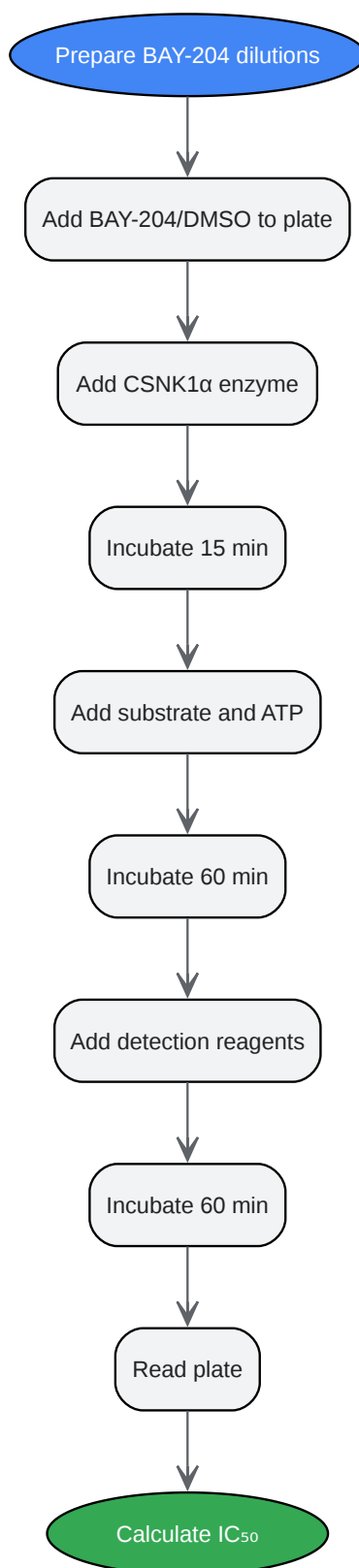
Materials:

- Recombinant human CSNK1 α enzyme
- Biotinylated peptide substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **BAY-204** stock solution in DMSO
- 384-well plates
- Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

Procedure:

- Prepare serial dilutions of **BAY-204** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add the diluted **BAY-204** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the CSNK1 α enzyme to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
- Incubate the reaction for 60 minutes at room temperature.
- Stop the reaction by adding the detection reagents.
- Incubate for 60 minutes at room temperature to allow for signal development.

- Read the plate on a suitable plate reader.
- Calculate the percent inhibition for each concentration of **BAY-204** and determine the IC₅₀ value using non-linear regression analysis.



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Workflow for CSNK1α biochemical inhibition assay.

Co-Immunoprecipitation of CSNK1 α and FAM83B

This protocol details a method to investigate the interaction between CSNK1 α and FAM83B in cells treated with **BAY-204**.

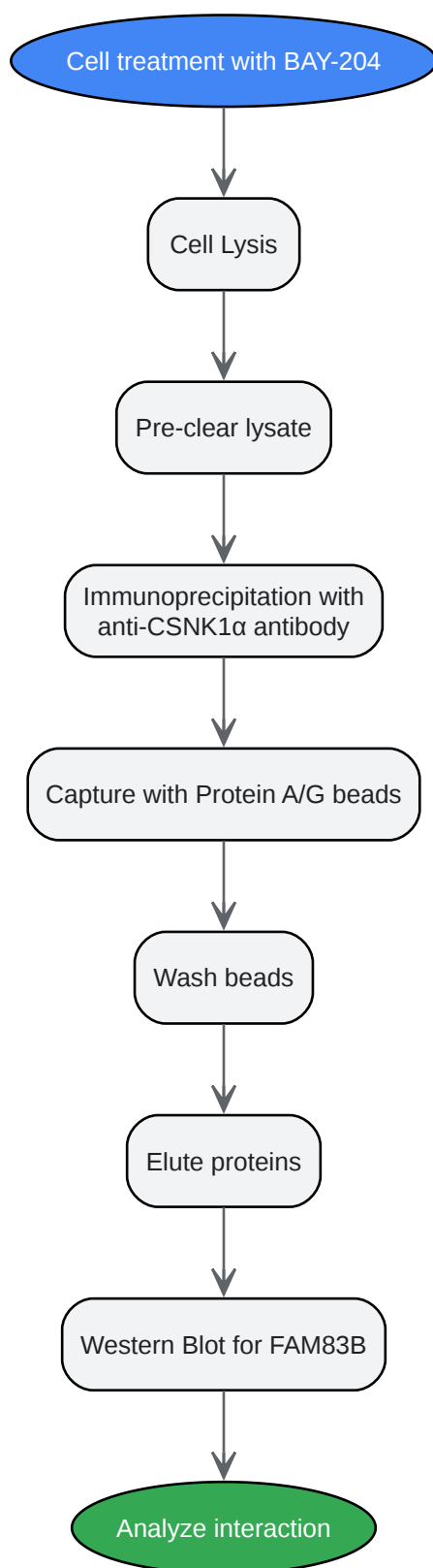
Materials:

- Human cancer cell line expressing endogenous CSNK1 α and FAM83B (e.g., HCT116)
- **BAY-204**
- Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
- Anti-CSNK1 α antibody
- Isotype control IgG
- Protein A/G magnetic beads
- Wash buffer (lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE and Western blotting reagents
- Anti-FAM83B antibody

Procedure:

- Culture cells to 80-90% confluency and treat with **BAY-204** or DMSO for the desired time.
- Harvest and lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation.
- Pre-clear the lysates with protein A/G magnetic beads.
- Incubate the pre-cleared lysates with anti-CSNK1 α antibody or control IgG overnight at 4°C.

- Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.
- Wash the beads several times with wash buffer.
- Elute the protein complexes from the beads by boiling in elution buffer.
- Analyze the eluates by SDS-PAGE and Western blotting using an anti-FAM83B antibody.



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Co-immunoprecipitation workflow.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BAY-204** in a murine xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Human colorectal cancer cell line (e.g., HCT116 or HT29)
- **BAY-204** formulation for oral administration
- Vehicle control
- Calipers for tumor measurement
- Anesthesia

Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer **BAY-204** or vehicle control orally, according to the desired dosing schedule (e.g., once daily).
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-RPS6).
- Analyze the tumor growth data to determine the anti-tumor efficacy of **BAY-204**.

Pharmacodynamic Biomarker

Phosphorylation of the ribosomal protein S6 (RPS6) has been identified as a potential pharmacodynamic (PD) biomarker to assess the in vivo activity of CSNK1 α inhibitors[1]. Inhibition of CSNK1 α can lead to a decrease in the phosphorylation of RPS6, which can be measured by Western blotting of tumor lysates from treated animals.

Conclusion

BAY-204 is a potent and selective inhibitor of CSNK1 α with demonstrated preclinical anti-cancer activity. Its mechanism of action through the inhibition of the Wnt signaling pathway and induction of cell cycle arrest provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the biological effects of **BAY-204** and the role of CSNK1 α in health and disease. Further studies, including comprehensive kinase selectivity profiling and detailed in vivo pharmacology, are warranted to fully elucidate the therapeutic potential of this compound.

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References

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